(3R)-3-methyloxan-3-amine;hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-methyloxan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(7)3-2-4-8-5-6;/h2-5,7H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZNGHOPNAVEOR-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCOC1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
-
Racemic Synthesis : 3-Methyloxan-3-amine is synthesized via cyclization of 3-methyltetrahydrofuran-3-amine precursors under basic conditions.
-
Resolution : The racemic amine is treated with D-mandelic acid in a solvent system (e.g., isopropanol/water), yielding diastereomeric salts. The (R)-enantiomer salt is selectively crystallized.
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Salt Conversion : The isolated (R)-mandelate salt is treated with aqueous HCl to yield the hydrochloride form.
Key Data:
| Parameter | Conditions/Results | Source |
|---|---|---|
| Resolution Solvent | Isopropanol/water (1:1) | |
| Diastereomeric Excess | >98% ee | |
| Yield (Hydrochloride) | 85–90% |
Asymmetric Synthesis via Reductive Amination
Asymmetric reductive amination of 3-methyloxan-3-one offers a direct route to the (R)-enantiomer.
Method Overview:
-
Ketone Preparation : 3-Methyloxan-3-one is synthesized via oxidation of 3-methyltetrahydrofuran.
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Reductive Amination : The ketone reacts with ammonia in the presence of a chiral catalyst (e.g., (R)-BINAP/Pd) and reducing agents (e.g., NaBH4).
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Salt Formation : The amine is treated with HCl gas in ethanol to form the hydrochloride.
Key Data:
| Parameter | Conditions/Results | Source |
|---|---|---|
| Catalyst System | Pd/(R)-BINAP | |
| Reaction Temperature | 25–30°C | |
| Enantiomeric Excess | 92–95% ee | |
| Overall Yield | 75–80% |
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-amine unreacted.
Method Overview:
Key Data:
| Parameter | Conditions/Results | Source |
|---|---|---|
| Enzyme | CAL-B (Immobilized) | |
| Conversion | 48–52% | |
| ee of (R)-Amine | >99% | |
| Yield (Hydrochloride) | 70–75% |
Direct Stereoselective Cyclization
A one-pot cyclization strategy avoids racemization by using chiral auxiliaries.
Method Overview:
-
Chiral Auxiliary : (R)-Phenylglycinol is condensed with 3-bromo-3-methyltetrahydrofuran.
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Cyclization : Intramolecular SN2 reaction forms the oxane ring with retention of configuration.
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Auxiliary Removal : Hydrolysis under acidic conditions releases the (R)-amine, followed by HCl salt formation.
Key Data:
| Parameter | Conditions/Results | Source |
|---|---|---|
| Cyclization Solvent | THF | |
| Reaction Time | 12–16 hours | |
| Configuration Retention | >99% | |
| Overall Yield | 65–70% |
Analytical Validation and Quality Control
Critical quality attributes are verified via:
Purity Standards:
| Parameter | Specification | Source |
|---|---|---|
| Chemical Purity (HPLC) | ≥99.0% | |
| Enantiomeric Excess | ≥98% ee | |
| Water Content | ≤0.5% (Karl Fischer) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chiral Resolution | High ee, scalable | Requires racemic precursor | 85–90% |
| Asymmetric Synthesis | Direct, no resolution needed | Costly catalysts | 75–80% |
| Enzymatic Resolution | Mild conditions | Moderate yields | 70–75% |
| Direct Cyclization | Retention of configuration | Multi-step synthesis | 65–70% |
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyloxan-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3R)-3-methyloxan-3-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-methyloxan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
Ring System and Substituent Position
- cis-3-Methyl-4-aminotetrahydropyran hydrochloride: The amine at C4 (vs. C3) may alter hydrogen-bonding capacity and reactivity in synthetic pathways .
- (3R,4S)-4-aminooxan-3-ol hydrochloride: The hydroxyl group at C3 enhances polarity and aqueous solubility, making it more suitable for pharmaceutical formulations .
Functional Group Impact
- 3-Fluoro Deschloroketamine hydrochloride: The fluorophenyl and cyclohexanone groups confer affinity for NMDA receptors, linked to dissociative effects in forensic studies .
- Methoxisopropamine hydrochloride: The methoxyphenyl and isopropylamino substituents increase lipophilicity, influencing blood-brain barrier penetration in arylcyclohexylamine research .
Physicochemical Properties
- Solubility: Hydroxylated derivatives (e.g., (3R,4S)-4-aminooxan-3-ol HCl) exhibit higher water solubility due to polar hydroxyl groups, whereas methyl-substituted analogs (e.g., cis-3-Methyl-4-aminotetrahydropyran HCl) are more lipophilic .
- Stability: Cyclohexanone-based compounds (e.g., 3-Fluoro Deschloroketamine HCl) show stability ≥5 years at -20°C, suggesting robust storage conditions for lab use .
Q & A
Q. What are the key considerations for optimizing the synthesis of (3R)-3-methyloxan-3-amine hydrochloride to achieve high enantiomeric purity?
Methodological Answer:
- Reaction Conditions : Optimize temperature (e.g., 20–80°C) and pressure to minimize racemization. Use chiral catalysts or auxiliaries during cyclization of the oxane ring .
- Purification : Employ recrystallization with solvents like ethanol/water mixtures to enhance enantiomeric purity. Continuous flow reactors can improve scalability and consistency .
- Validation : Confirm enantiomeric ratios via chiral HPLC or polarimetry, referencing standards like those for arylcyclohexylamines (e.g., Fluorexetamine hydrochloride) .
Q. Which analytical techniques are most effective for characterizing the structural and chiral integrity of (3R)-3-methyloxan-3-amine hydrochloride?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify the oxane ring structure and methyl substitution. Compare with PubChem data for analogous compounds (e.g., 3-cyclopropylpropan-1-amine hydrochloride) .
- Chiral Analysis : Chiral HPLC or LC-MS with polysaccharide-based columns (e.g., Chiralpak®) can resolve enantiomers. Cross-validate with optical rotation measurements .
- Purity Assessment : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) assess thermal stability and detect hydrate/solvate formation .
Q. How should stability studies be designed to evaluate (3R)-3-methyloxan-3-amine hydrochloride under various storage conditions?
Methodological Answer:
- Storage Conditions : Test stability at -20°C (long-term), 4°C (short-term), and 25°C (accelerated degradation) with controlled humidity. Monitor via HPLC for decomposition products (e.g., oxane ring opening) .
- Kinetic Analysis : Use Arrhenius modeling to predict shelf life. For hygroscopic samples, employ Karl Fischer titration to correlate moisture content with degradation rates .
Q. What safety protocols are critical for handling (3R)-3-methyloxan-3-amine hydrochloride in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
- Waste Management : Neutralize acidic residues (from hydrochloride salts) with sodium bicarbonate before disposal. Segregate hazardous waste for professional treatment .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for (3R)-3-methyloxan-3-amine hydrochloride across solvent systems?
Methodological Answer:
Q. What strategies are effective for comparative pharmacological studies between (3R)-3-methyloxan-3-amine hydrochloride and its structural analogs?
Methodological Answer:
- In Vitro Assays : Screen for receptor binding (e.g., NMDA or σ receptors) using radioligand displacement assays. Compare IC values with analogs like 3-fluoro Deschloroketamine hydrochloride .
- Metabolic Profiling : Use liver microsomes to assess metabolic stability. Monitor demethylation or oxidation pathways via LC-HRMS .
Q. What challenges arise in chiral synthesis of (3R)-3-methyloxan-3-amine hydrochloride, and how can they be mitigated?
Methodological Answer:
Q. How can researchers validate analytical data when impurities are detected in (3R)-3-methyloxan-3-amine hydrochloride batches?
Methodological Answer:
- Orthogonal Methods : Combine HPLC (for quantitation) with H NMR (structural identification) to trace impurities. For example, residual ethyl acetate may appear as a triplet at δ 1.2 ppm .
- Spiking Experiments : Add suspected impurities (e.g., 3-methyloxan-3-ol) and monitor chromatographic peaks to confirm identity .
Q. Notes
- Avoid using unvalidated commercial sources (e.g., BenchChem).
- For synthesis scale-up, consider industrial methods like continuous flow reactors .
- Always cross-reference analytical data with PubChem or ECHA entries for accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
